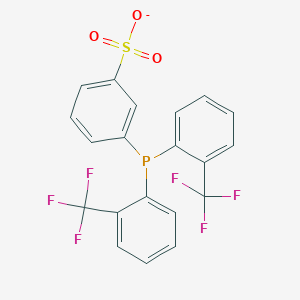
2-Cyano-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile synthesis, where a suitable precursor undergoes a reaction with cyanide sources under controlled conditions. Another approach involves the trifluoromethylation of a cyano-substituted benzoic acid using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic trifluoromethylation and cyanation reactions. These processes are optimized for high yield and purity, utilizing robust catalysts and efficient reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Derivatives with modified functional groups.
Reduction: Amines or other reduced forms.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
2-Cyano-5-(trifluoromethyl)benzoic acid is utilized in various fields:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
- 2-Cyano-4-(trifluoromethyl)benzoic acid
- 2-Cyano-3-(trifluoromethyl)benzoic acid
- 2-Cyano-6-(trifluoromethyl)benzoic acid
Comparison: 2-Cyano-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications.
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-cyano-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-3H,(H,14,15) |
InChI Key |
HHLOYYAJPWMHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)


![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)




